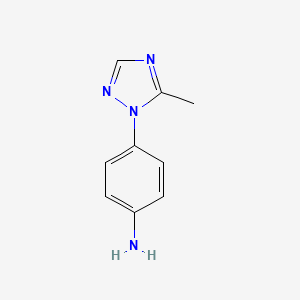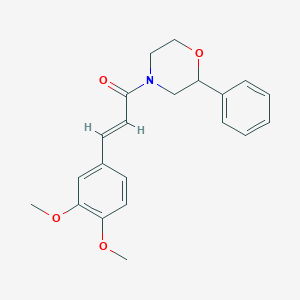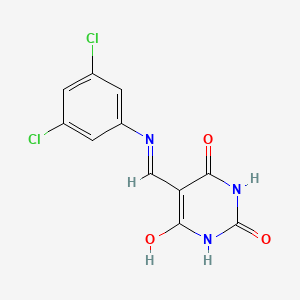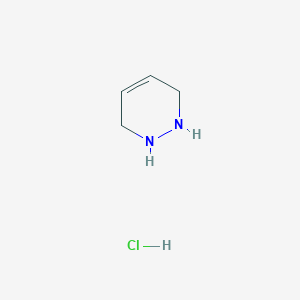
4-(5-甲基-1H-1,2,4-三唑-1-基)苯胺
描述
4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
BenchChem offers high-quality 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成化学与药物开发
三唑衍生物,包括与“4-(5-甲基-1H-1,2,4-三唑-1-基)苯胺”相关的化合物,在合成和药物化学领域引起了极大的兴趣,因为它们具有多样化的生物活性,并且在药物开发中具有潜在的药效团特性。例如,三唑因其在苯二氮卓类化合物合成中的作用而闻名,这是一类具有各种治疗应用的化合物,包括抗抽搐剂、抗焦虑剂、镇静剂和催眠剂。研究强调了苯二氮卓类化合物的合成方面,强调了三唑和相关杂环化合物在开发这些生物活性基团的新合成途径和方法中的重要性 (Teli, Teli, Soni, Sahiba, & Agarwal, 2023)。
三嗪和三唑衍生物的生物学意义
更广泛的三嗪和三唑衍生物类别,包括“4-(5-甲基-1H-1,2,4-三唑-1-基)苯胺”,展示了广泛的生物活性。例如,三嗪已被评估其抗菌、抗真菌、抗癌、抗病毒、抗疟疾和抗炎性等性质。这突显了三唑衍生物在未来药物开发中的潜力,强调了三唑核作为药物研究核心基团的重要性 (Verma, Sinha, & Bansal, 2019)。
三唑衍生物专利回顾
涵盖2008年至2011年期间的新型1H-1,2,3-、2H-1,2,3-、1H-1,2,4-和4H-1,2,4-三唑衍生物的专利回顾显示了对开发新的基于三唑的化合物用于各种治疗应用的持续兴趣。这些化合物已被研究其抗炎、抗微生物、抗肿瘤和抗病毒性质,突显了三唑衍生物在药物发现和开发中的多功能性。该回顾还指出了对这些化合物更环保和更可持续的合成方法的必要性,既解决了环境问题,也满足了对抗新兴疾病和耐药细菌的新药物需求 (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013)。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with multiple receptors . These interactions contribute to a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
It is suggested that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets through the formation of hydrogen bonds . This interaction leads to changes in the target, which can result in various biological effects .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
It is suggested that similar compounds, such as 1,2,4-triazole derivatives, have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This property can improve the bioavailability of these compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Similar compounds, such as tris (benzyltriazolylmethyl)amine, have shown promising results in stabilizing cu+ and cu2+ ions in the reaction environment .
生化分析
Biochemical Properties
4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine and aromatase involves the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reaction. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine can induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine inhibits the activity of aromatase by binding to its active site and preventing the enzyme from catalyzing the conversion of androgens to estrogens . Additionally, this compound can activate or inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular function. The binding interactions between 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine and its target biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the complex and enhance its activity.
Temporal Effects in Laboratory Settings
The effects of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine, resulting in the formation of degradation products that may have different biological activities. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the temporal effects of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine have been shown to vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit the growth of cancer cells . At higher doses, 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system. Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of optimizing the dosage of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine, facilitating its excretion from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production within cells.
Transport and Distribution
The transport and distribution of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, which facilitate its uptake and accumulation within cells . Once inside the cell, 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine can bind to intracellular proteins, such as heat shock proteins, which help to stabilize and protect the compound from degradation. The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action. Additionally, the subcellular localization of this compound can influence its stability and activity, with certain compartments providing a more favorable environment for its function.
属性
IUPAC Name |
4-(5-methyl-1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUYSJQYXWRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)



![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)


![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
